4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Description
4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a heterocyclic compound featuring a central imidazole ring substituted with hydroxyl, indole, phenyl, and thione functional groups. Its structure combines aromatic and heteroaromatic moieties, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVGMPQOGHCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure that combines an indole moiety with an imidazole ring, contributing to its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting with the condensation of indole derivatives with imidazole precursors under controlled conditions. Catalysts and specific solvents are used to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related indole-imidazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In vitro studies reported IC50 values ranging from 5.10 µM to 22.08 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction via caspase pathways and cell cycle arrest.
Hemocompatibility
A recent study evaluated the hemocompatibility of similar compounds, revealing that they did not induce hemolysis above 5% at certain concentrations, suggesting potential for safe therapeutic applications . This aspect is crucial for compounds intended for systemic use.
The biological effects of this compound are mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. These interactions can modulate cellular processes related to growth, apoptosis, and inflammation .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant cytotoxicity observed | HepG2, HCT116, MCF-7 | 5.10 - 22.08 µM |
| Study B | Effective against Gram-positive bacteria | S. aureus, E. coli | Not specified |
| Study C | Induces apoptosis via caspase activation | Various cancer cell lines | 6.19 - 9.18 µM |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Imidazole Derivatives
Key Observations :
Thione vs. Thioether/Sulfonyl Groups: The thione group in the target compound distinguishes it from derivatives like 2-ethylthioimidazole (thioether) and 5-hydrosulfonyl-benzoimidazolone (sulfonyl) . Sulfonyl groups (e.g., in ) increase polarity and metabolic stability, whereas thioethers () may improve lipophilicity.
Indole vs. Benzyl/Substituted Aryl Groups :
- The indole moiety in the target compound provides a planar, conjugated system absent in fluorobenzyl-substituted imidazoles () or phenyl-pyrazolone hybrids (). Indole’s electron-rich nature could influence redox activity or receptor binding.
Hydroxyl Group Positioning :
Antimicrobial Activity :
Solubility and Stability :
Preparation Methods
Reaction Scheme
Aromatic aldehyde + Phenyl isocyanide + 1,2-dicarbonyl compound
→ 4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reaction Conditions
- Catalyst: Methane sulfonic acid (5 mol%)
- Solvent: Solvent-free or ethanol
- Temperature: Reflux or ambient conditions
- Time: 2–4 hours
- Purification: Recrystallization from ethanol
Research Findings
Krishnarao et al. (2022) demonstrated that using methane sulfonic acid in a solvent-free environment yields the desired imidazole derivatives with yields exceeding 90%. The process benefits from operational simplicity, cost-effectiveness, and high purity of products.
| Entry | Reagents | Catalyst | Solvent | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aromatic aldehyde + phenyl isocyanide + 1,2-dicarbonyl | Methane sulfonic acid | Ethanol/solvent-free | 2–4 | 90–92 |
Synthesis via Condensation of 2-Aminothiazole Derivatives
Another prominent method involves the condensation of 2-aminothiazole derivatives with aldehydes and isothiocyanates to form the imidazole-2-thione core, which is then functionalized to introduce the hydroxy and indolylidene groups.
Reaction Pathway
2-Aminothiazole derivative + Aromatic aldehyde + Isothiocyanate
→ Intermediate imidazole-2-thione
→ Post-condensation modifications → Final compound
Key Conditions
- Catalysts: Lewis acids (e.g., scandium triflate) or Brønsted acids
- Solvent: Dichloromethane, ethanol
- Temperature: 0°C to reflux
- Purification: Recrystallization or chromatography
Research shows that using scandium triflate with aldehydes in dichloromethane at 0°C affords high yields (~85–90%) of the intermediate, which can be further elaborated.
One-Pot Multicomponent Synthesis
Recent advances have focused on one-pot multicomponent reactions that combine all reactants in a single vessel, significantly reducing reaction steps and purification efforts.
Example Protocol
- Mix phenyl isocyanide, aromatic aldehyde, and 1,2-dicarbonyl compounds.
- Add methane sulfonic acid (catalyst).
- Reflux under solvent-free or ethanol conditions.
- Isolate the product by filtration and recrystallization.
This method, as reported by Krishnarao et al., achieves yields of over 90% within 2 hours, demonstrating high efficiency and environmental friendliness.
Heterocyclic Ring Formation from Precursors
The core imidazole-2-thione ring can also be synthesized via reaction of vicinal diamines with thiocarbonyl compounds such as 1,1'-thiocarbonyldiimidazole, followed by oxidation and condensation steps.
Key Steps
- Formation of heterocyclic ring from diamines and thiocarbonyl derivatives.
- Oxidation to introduce the hydroxy group.
- Condensation with indole derivatives to form the indolylidene moiety.
This pathway is advantageous for structural diversification and allows for the incorporation of various substituents.
Data Summary and Comparative Table
Notes on Optimization and Functionalization
- Substituent Effects: Electron-donating groups on aldehydes enhance yields, while electron-withdrawing groups may slow the reaction.
- Catalyst Choice: Methane sulfonic acid is preferred for its cost-effectiveness, reusability, and environmental compatibility.
- Reaction Environment: Solvent-free conditions are increasingly favored for green chemistry; however, solvents like ethanol facilitate purification.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and imidazole precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their high dielectric constants .
- Catalysis : Use of acidic catalysts (e.g., acetic acid) for cyclization, as demonstrated in analogous imidazole-thione syntheses .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >90% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to validate purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for indole NH (~δ 11.2 ppm), imidazole NH (~δ 12.5 ppm), and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns distinguish substituents on the phenyl and indole rings .
- ¹³C NMR : Carbonyl (C=O) at ~δ 165 ppm and thione (C=S) at ~δ 180 ppm confirm the imidazole-2-thione core .
- IR : Strong absorption bands for C=S (~650 cm⁻¹) and O-H (~3200 cm⁻¹) validate functional groups .
Q. What crystallographic strategies are recommended for resolving its crystal structure?
- Data collection : Cool crystals to 90 K to minimize thermal motion artifacts .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O-H···N/S interactions) stabilize the lattice .
- Validation : Use ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites. Charge distribution analysis identifies nucleophilic regions (e.g., indole N-H) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The indole and thione moieties show high affinity for hydrophobic pockets, as seen in analogous imidazole inhibitors .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Case Example : If NMR suggests a planar conformation but X-ray shows torsion angles >10°, reconcile via:
- Dynamic effects : NMR captures time-averaged structures, while crystallography provides static snapshots .
- Solvent vs. solid-state : Hydrogen bonding in crystals may distort geometry compared to solution .
- Resolution : Cross-validate with variable-temperature NMR and Hirshfeld surface analysis to assess packing forces .
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects. Use Suzuki coupling for aryl modifications .
- Bioisosteric replacement : Substitute the thione (C=S) with carbonyl (C=O) to assess toxicity/activity trade-offs .
- Yield optimization : For sterically hindered analogs, employ microwave-assisted synthesis (100°C, 30 min) to improve reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
